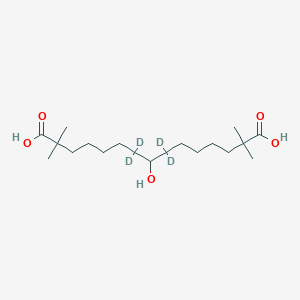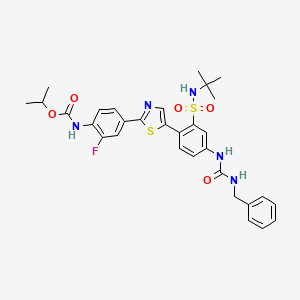
Rad51-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rad51-IN-4 is a small molecule inhibitor that targets the RAD51 protein, which plays a crucial role in the homologous recombination repair of DNA double-strand breaks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rad51-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally, it involves:
Formation of the Core Structure: This step often includes the construction of a heterocyclic core through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s binding affinity and specificity for RAD51.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Rad51-IN-4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce analogs with different functional groups .
Scientific Research Applications
Rad51-IN-4 has a wide range of scientific research applications, including:
Mechanism of Action
Rad51-IN-4 exerts its effects by binding to the RAD51 protein and inhibiting its ability to form nucleoprotein filaments at the sites of DNA damage. This prevents RAD51 from facilitating the homologous recombination repair process, leading to the accumulation of DNA damage in cancer cells. The molecular targets and pathways involved include the RAD51-BRCA2 interaction and the homologous recombination repair pathway .
Comparison with Similar Compounds
Rad51-IN-4 can be compared with other RAD51 inhibitors such as B02, 4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS), and IBR2. These compounds also target the RAD51 protein but may differ in their binding affinities, specificities, and mechanisms of action. This compound is unique in its specific binding mode and its potential for higher efficacy in sensitizing cancer cells to DNA-damaging treatments .
List of Similar Compounds
- B02
- 4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS)
- IBR2
- RI (dl)-2
Properties
Molecular Formula |
C31H34FN5O5S2 |
|---|---|
Molecular Weight |
639.8 g/mol |
IUPAC Name |
propan-2-yl N-[4-[5-[4-(benzylcarbamoylamino)-2-(tert-butylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-2-fluorophenyl]carbamate |
InChI |
InChI=1S/C31H34FN5O5S2/c1-19(2)42-30(39)36-25-14-11-21(15-24(25)32)28-33-18-26(43-28)23-13-12-22(16-27(23)44(40,41)37-31(3,4)5)35-29(38)34-17-20-9-7-6-8-10-20/h6-16,18-19,37H,17H2,1-5H3,(H,36,39)(H2,34,35,38) |
InChI Key |
KSUOBPRQVSOUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=C(C=C(C=C1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



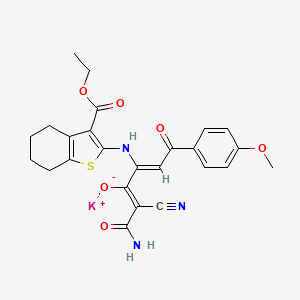


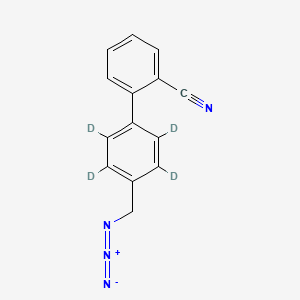
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)

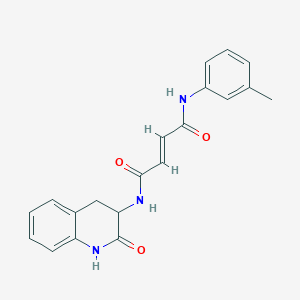
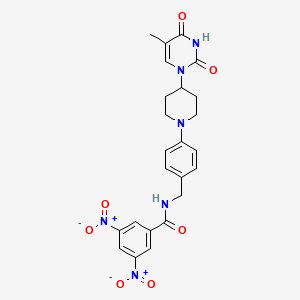
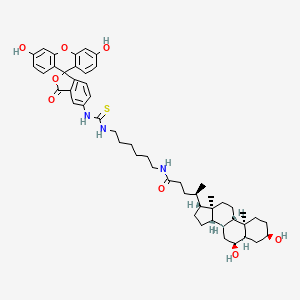

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
